8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
Overview
Description
8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring with a bromine atom at the 8th position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Biochemical Pathways
Similar compounds have been shown to impact various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to exert antiproliferative activities against cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine . Factors such as temperature, pH, and presence of other molecules can affect the compound’s interaction with its targets and its overall stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyrazine with orthoesters under reflux conditions . Another approach includes the use of enaminonitriles and benzohydrazides under microwave conditions, which is both catalyst-free and eco-friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted triazolopyrazine.
Scientific Research Applications
8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of protein kinases and other enzymes.
Material Science: It serves as a precursor for the synthesis of novel materials with unique electronic and photophysical properties.
Biological Research: The compound is used in the development of fluorescent probes and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized.
Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXFKKYHUURSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367824-76-7 | |
Record name | 8-bromo-[1,2,4]triazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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